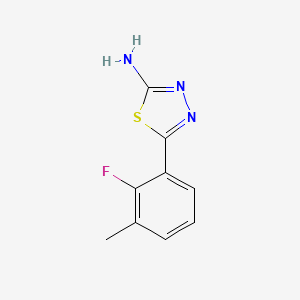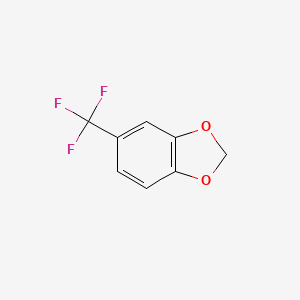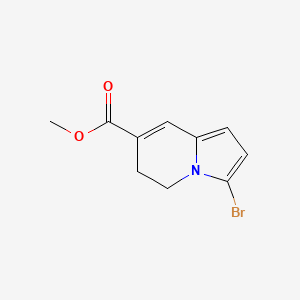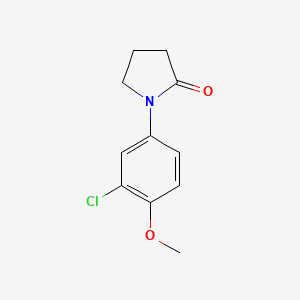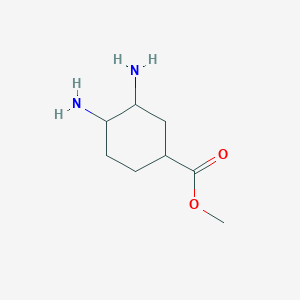
Methyl 3,4-Diaminocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-Diaminocyclohexanecarboxylate is an organic compound with the molecular formula C8H16N2O2. It is a derivative of cyclohexanecarboxylic acid, featuring two amino groups at the 3 and 4 positions and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-Diaminocyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with appropriate reagents to introduce the amino groups and the ester functionality. One common method involves the reduction of a nitro precursor followed by esterification. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and esterification agents like methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and catalysts, along with stringent control of reaction parameters, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-Diaminocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form cyclohexylamine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanecarboxylate derivatives.
Applications De Recherche Scientifique
Methyl 3,4-Diaminocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 3,4-Diaminocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing the active amino compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid, 3,4-diamino-: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2,3-Diaminocyclohexanecarboxylate: Similar structure but with amino groups at different positions, leading to different reactivity and applications.
Uniqueness
Methyl 3,4-Diaminocyclohexanecarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 3,4-diaminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h5-7H,2-4,9-10H2,1H3 |
Clé InChI |
DNPPJTNUNGEUQZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(C(C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

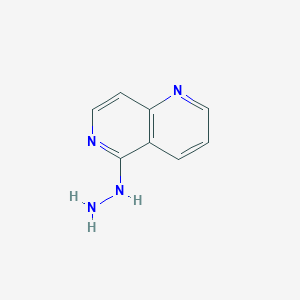
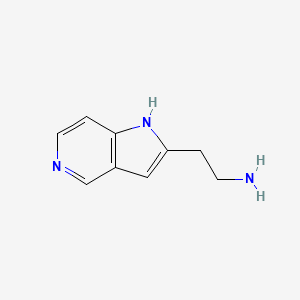
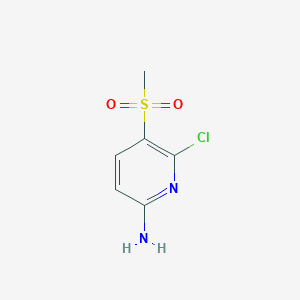

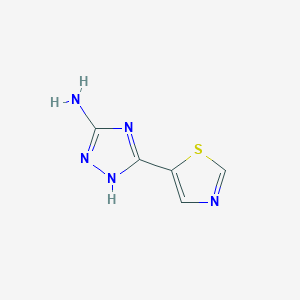
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
